molecular formula C9H11NO B1294666 3,4-Dimethylbenzamide CAS No. 5580-33-6

3,4-Dimethylbenzamide

Cat. No. B1294666
CAS RN: 5580-33-6
M. Wt: 149.19 g/mol
InChI Key: INGCXEIJXKQPJH-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzamide is a chemical compound that is a derivative of benzamide with two methyl groups substituted on the benzene ring. While the provided papers do not directly discuss 3,4-Dimethylbenzamide, they do provide insights into the synthesis and properties of related compounds, which can be useful for understanding the chemistry of 3,4-Dimethylbenzamide.

Synthesis Analysis

The synthesis of related compounds provides a context for the potential synthesis of 3,4-Dimethylbenzamide. For instance, the preparation of 3,5-Dimethylbenzamide involves oxidizing mesitylene, followed by chloridization and reaction with ammonia . Although this method is for a different isomer, similar strategies could potentially be adapted for the synthesis of 3,4-Dimethylbenzamide. Additionally, the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline suggests that functional group transformations on a dimethylbenzene ring are feasible .

Molecular Structure Analysis

The molecular structure of 3,4-Dimethylbenzamide would consist of a benzene ring with two methyl groups at the 3 and 4 positions and an amide functional group. The structure of related compounds, such as 3,5-Dimethylbenzamide, has been characterized by IR spectra, indicating that similar spectroscopic techniques could be used to analyze 3,4-Dimethylbenzamide . The synthesis of 2-Amino-4,5-Dimethylbenzoic Acid and its characterization by FT-IR and NMR also demonstrates the utility of these techniques in elucidating the structure of dimethylbenzene derivatives .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,4-Dimethylbenzamide. However, the synthesis of related compounds involves reactions such as oxidation, chloridization, and cyclization . These reactions are indicative of the types of chemical transformations that might be applicable to 3,4-Dimethylbenzamide, suggesting that it could undergo similar functional group interconversions and cyclization reactions.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points, have been reported, with 3,5-Dimethylbenzamide having a melting point range of 131-133 degrees Celsius . This information can provide a baseline for estimating the physical properties of 3,4-Dimethylbenzamide. The chemical properties of these compounds can be inferred from their reactivity in synthesis and their interactions with other molecules, as seen in the study of pyrimidine derivatives and their binding to proteins .

Scientific Research Applications

Synthesis and Characterization

  • 3,4-Dimethylbenzamide and related compounds have been synthesized and characterized in various studies. These compounds often undergo reactions like oxidization, chloridization, ammonolysis, and Hofmann degradation. Their synthesis often involves multi-step processes, and their properties are investigated using techniques like IR spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy. For instance, Zheng Su (2003) detailed the preparation of 3,5-Dimethylbenzamide through a series of reactions with a yield of 38.3% and characterized it using IR spectra (Su, 2003).

Potential Medical Applications

  • Some derivatives of 3,4-Dimethylbenzamide have been investigated for their potential in medical applications. For example, research on compounds like N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, involved the use of N,N-dimethylbenzamide derivatives. These studies focus on developing imaging agents for applications in neuroscience (Shiue, Fang, & Shiue, 2003).

Safety And Hazards

3,4-Dimethylbenzamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The development of new techniques for the preparation of organic compounds like 3,4-Dimethylbenzamide is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance . This suggests potential future directions for the use of 3,4-Dimethylbenzamide in similar processes.

properties

IUPAC Name

3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGCXEIJXKQPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274714
Record name 3,4-DIMETHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzamide

CAS RN

5580-33-6
Record name 3,4-Dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5580-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMM93929W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
P Muniappan, R Meenakshi, G Rajavel… - … Acta Part A: Molecular …, 2014 - Elsevier
The FT-IR and FT-Raman spectra of 3,4-dimethyl benzamide (DMBA) and 3,4,5-trihydroxy benzamide (THBA) have been measured in the regions 400–4000 and 50–3500 cm −1 , …
Number of citations: 18 www.sciencedirect.com
DS Karanewsky, AJ Arthur, H Liu, B Chi, L Ida - Toxicology Reports, 2016 - Elsevier
Toxicological evaluations of two N-alkyl benzamide umami flavour compounds, N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, CAS 745047-51-2) and (R)-N-(1-methoxy-4-…
Number of citations: 1 www.sciencedirect.com
JC Wiley Jr, CB Linn - The Journal of Organic Chemistry, 1970 - ACS Publications
Several general methods for the aluminum chloride catalyzed synthesis of aromatic amides havebeen reported. 2 Gattermann allowed carbamyl chloride to react with aromatic …
Number of citations: 6 pubs.acs.org
RA Jerussi - The Journal of Organic Chemistry, 1970 - ACS Publications
Synthesis of Arylamides.—The general method for the prepara-tion of these compounds was as follows. Urea, 24 g (0.40 mol), was carefully added to 113 g (0.85 mol) of anhydrous …
Number of citations: 14 pubs.acs.org
N Boublenza, NB Dergal, L Belyagoubi… - Current Bioactive …, 2021 - ingentaconnect.com
Background: Marine actinobacteria are a potential resource for natural products; their secondary bioactive metabolites have shown several biological activities. Most of the isolated and …
Number of citations: 2 www.ingentaconnect.com
DHR Barton, PD Magnus, JC Quinney - Journal of the Chemical …, 1975 - pubs.rsc.org
The reaction of phenols with cerium(IV) oxide–hydrogen peroxide to give hydroperoxycyclohexadienones is described. In particular 2,6-dihydroxy-3,4-dimethylbenzamide (V) …
Number of citations: 34 pubs.rsc.org
B Ramesh, M Jeganmohan - Chemical Communications, 2021 - pubs.rsc.org
An efficient synthesis of substituted 3,4-dihydroisoquinolinones through [4+2]-annulation of N-chlorobenzamides/acrylamides having a monodentate directing group with …
Number of citations: 23 pubs.rsc.org
DSKAJ Arthur, H Liu - Biochemistry, 2016 - cyberleninka.org
Toxicological evaluations of two N-alkyl benzamide umami flavour compounds, N-(heptan-4-yl) benzo [d][1, 3] dioxole-5-carboxamide (S807, CAS 745047-51-2) and (R)-N-(1-methoxy-4…
Number of citations: 0 cyberleninka.org
CN Shambhavi, M Jeganmohan - Organic Letters, 2021 - ACS Publications
A Ru(II)-catalyzed weak chelating group-aided ortho-C–H alkylation of arylamides with unactivated olefins in a redox-neutral fashion has been demonstrated. The present alkylation …
Number of citations: 12 pubs.acs.org
JK Laha, M Kaur Hunjan, RA Bhimpuria… - The Journal of …, 2017 - ACS Publications
A palladium-catalyzed tandem oxidative annulation of primary benzamides with acrylates via intermolecular N-alkenylation followed by intramolecular C-alkenylation yielded a …
Number of citations: 27 pubs.acs.org

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